Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate
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Overview
Description
2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester is an organic compound with the molecular formula C14H12N2O2S. This compound is characterized by the presence of a butenoic acid backbone, a cyano group, a phenyl ring, and a thiocyanato group, making it a versatile molecule in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester typically involves the reaction of ethyl 2-cyano-3-phenyl-2-butenoate with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiocyanato group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiocyanates or other derivatives.
Scientific Research Applications
2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and thiocyanato groups are known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl ring may also contribute to the compound’s binding affinity to certain proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 2-cyano-3-phenyl-, ethyl ester: Lacks the thiocyanato group, making it less reactive in certain substitution reactions.
2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester: Contains a methyl group instead of a phenyl ring, resulting in different chemical properties and reactivity.
Properties
CAS No. |
100445-85-0 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenyl-4-thiocyanatobut-2-enoate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12(8-15)13(9-19-10-16)11-6-4-3-5-7-11/h3-7H,2,9H2,1H3 |
InChI Key |
AHZCWOLZGUJZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(CSC#N)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
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